molecular formula C7H3F3O2 B048687 2,3,6-Trifluorobenzoic acid CAS No. 2358-29-4

2,3,6-Trifluorobenzoic acid

Cat. No.: B048687
CAS No.: 2358-29-4
M. Wt: 176.09 g/mol
InChI Key: MGUPHQGQNHDGNK-UHFFFAOYSA-N
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Mechanism of Action

Action Environment

The action of 2,3,6-Trifluorobenzoic acid can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated area to avoid respiratory irritation . Additionally, it should be stored in a dry, well-ventilated place away from fire sources and oxidizing agents . These factors can influence the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6-Trifluorobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 1,2,4-trifluorobenzene with carbon dioxide in the presence of a strong base such as n-butyllithium in tetrahydrofuran . The reaction typically proceeds under low temperatures to ensure the stability of the intermediates.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products. The final product is usually purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trifluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Oxidation Reactions: The compound can be oxidized to form more complex fluorinated aromatic compounds.

Common Reagents and Conditions:

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Scientific Research Applications

2,3,6-Trifluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of enzyme inhibitors, particularly for malaria aspartyl proteases.

    Medicine: Investigated for its potential in drug development due to its unique fluorinated structure.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • 2,4,6-Trifluorobenzoic acid
  • 2,3,4,5-Tetrafluorobenzoic acid
  • 2,3,4,5,6-Pentafluorobenzoic acid

Comparison: 2,3,6-Trifluorobenzoic acid is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. Compared to 2,4,6-trifluorobenzoic acid, it has different reactivity and binding characteristics due to the position of the fluorine atoms. The tetrafluorinated and pentafluorinated analogues have even more pronounced electronic effects, which can significantly alter their chemical behavior and biological activity .

Properties

IUPAC Name

2,3,6-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUPHQGQNHDGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334236
Record name 2,3,6-Trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2358-29-4
Record name 2,3,6-Trifluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2358-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3,6-trifluoro-
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Record name 2,3,6-Trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-Trifluorobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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